

Physical properties of 3,5-dichloro-N-ethylaniline

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Compound of Interest

Compound Name: 3,5-dichloro-N-ethylaniline

Cat. No.: B1599223

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Compound Identification and Molecular Structure

3,5-dichloro-N-ethylaniline is a halogenated aromatic amine, a class of compounds that serves as crucial intermediates in the synthesis of pharmaceuticals, agrochemicals, and dyes. [1] Accurate characterization of its physical properties is the foundational step for its use in further synthetic applications, ensuring purity, predicting behavior in reaction mixtures, and establishing safety profiles.

The structural and basic molecular properties are summarized below.

Property	Value	Source
IUPAC Name	3,5-dichloro-N-ethylaniline	[1]
CAS Number	42266-02-4	[2][3][4]
Molecular Formula	C ₈ H ₉ Cl ₂ N	[3]
Molecular Weight	190.07 g/mol	[3]
SMILES	CCNC1=CC(Cl)=CC(Cl)=C1	[1][2]

Thermal Properties: Melting and Boiling Points

As of the latest literature review, specific experimental data for the melting and boiling points of **3,5-dichloro-N-ethylaniline** are not widely published. The predicted boiling point is approximately 290°C, though this requires experimental verification. For comparison, the non-N-alkylated parent compound, 3,5-dichloroaniline, has a melting point range of 46-52°C and a boiling point of approximately 259-260°C at 741 mmHg.^{[5][6]} The addition of the N-ethyl group is expected to alter these values.

The following protocols describe robust methods for the precise determination of these critical thermal properties.

Melting Point Determination via Differential Scanning Calorimetry (DSC)

Expertise & Rationale: DSC is the preferred method for determining the melting point (T_m) of a pure crystalline solid. It offers high precision and provides additional information, such as the enthalpy of fusion (ΔH), which relates to the material's crystallinity.^{[7][8]} Compared to traditional capillary methods, DSC provides a quantitative thermogram, making it a self-validating system for purity assessment; impurities typically broaden the melting peak and lower the melting point.

Experimental Protocol:

- **Instrument Calibration:** Calibrate the DSC instrument for temperature and heat flow using high-purity indium (T_m = 156.6 °C) and zinc (T_m = 419.5 °C) standards.^[9]
- **Sample Preparation:** Accurately weigh 2-5 mg of dry, crystalline **3,5-dichloro-N-ethylaniline** into a Tzero aluminum pan. Crimp the pan with an aluminum lid to ensure good thermal contact.
- **Reference Pan:** Prepare an identical empty, sealed aluminum pan to serve as the reference.
- **DSC Run Parameters:**
 - Place the sample and reference pans into the DSC cell.
 - Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 50 mL/min to prevent oxidative degradation.^[7]

- Set the temperature program:
 - Equilibrate at 25°C.
 - Ramp the temperature from 25°C to a temperature sufficiently above the expected melting point (e.g., 100°C) at a controlled rate of 10 °C/min.[10]
- Data Analysis:
 - Analyze the resulting thermogram (heat flow vs. temperature).
 - The melting point (T_m) is determined as the extrapolated onset temperature of the endothermic melting peak.[8] The peak temperature should also be reported.

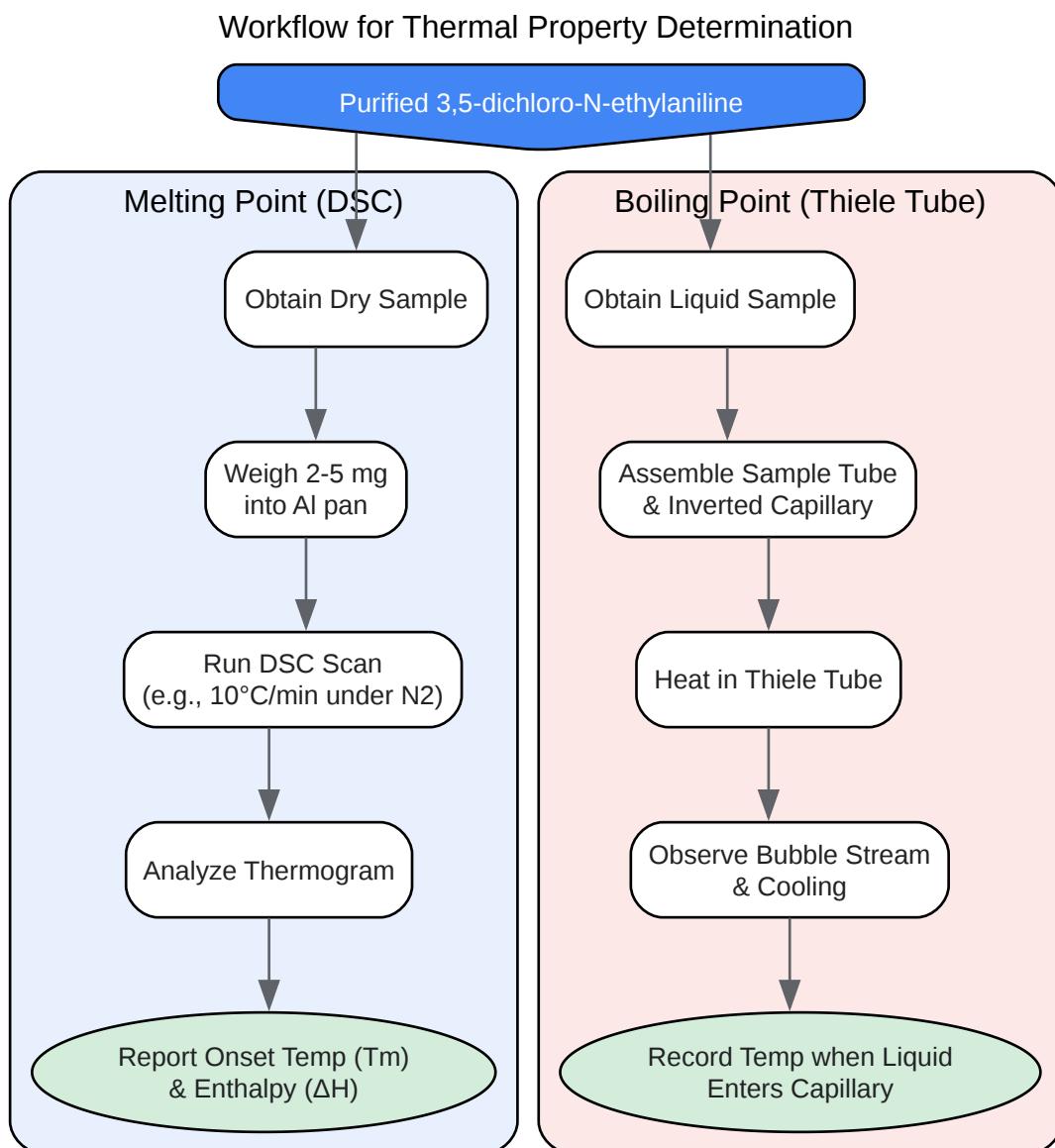
Boiling Point Determination via the Thiele Tube Method

Expertise & Rationale: For determining the boiling point on a small scale, the Thiele tube method is a classic and reliable technique that requires minimal material.[11] The principle relies on the definition of boiling point: the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure. This is observed when a rapid, continuous stream of vapor bubbles emerges from a capillary tube and ceases upon slight cooling.[12][13]

Experimental Protocol:

- Apparatus Setup:
 - Add 2-3 mL of **3,5-dichloro-N-ethylaniline** to a small test tube (e.g., a 75x10 mm tube).
 - Take a capillary tube and seal one end using a Bunsen burner. Place this capillary tube, sealed-end-up, into the test tube containing the sample.
 - Attach the test tube to a thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.
- Heating:
 - Clamp the assembly in a Thiele tube filled with mineral oil, ensuring the sample is immersed but the top of the test tube is open to the atmosphere.

- Gently heat the side arm of the Thiele tube with a microburner.[11] The shape of the tube promotes convection currents, ensuring uniform heating.[12]
- Observation and Measurement:
 - As the temperature rises, a stream of bubbles will emerge from the open end of the inverted capillary tube.
 - Continue gentle heating until a rapid and continuous stream of bubbles is observed.
 - Remove the heat and allow the apparatus to cool slowly.
 - The boiling point is the temperature at which the bubbling stops and the liquid is drawn back into the capillary tube.[13]
 - Record the atmospheric pressure at the time of the experiment, as boiling point is pressure-dependent.

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Caption: Workflow for determining thermal properties.

Solubility Profile

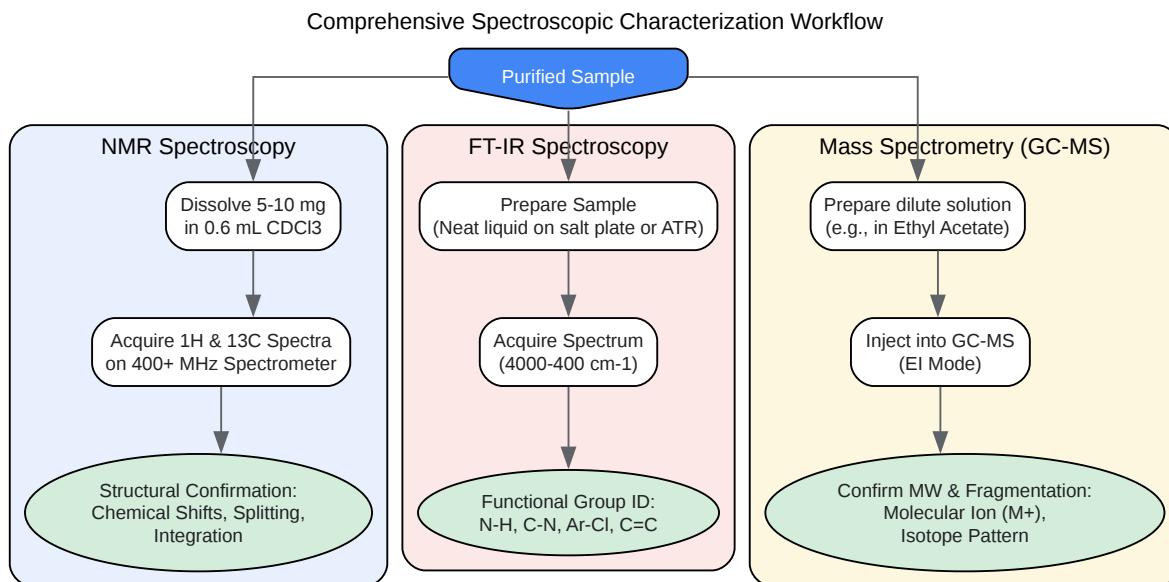
The solubility of **3,5-dichloro-N-ethylaniline** is expected to be low in water, similar to other halogenated anilines.^[5] Due to the aromatic ring and ethyl group, it is predicted to be soluble in common organic solvents such as alcohols (ethanol, methanol), chlorinated solvents (dichloromethane, chloroform), ethers (diethyl ether), and aromatic hydrocarbons (toluene).

Experimental Protocol for Qualitative Solubility Determination:

- Solvent Selection: Prepare a panel of representative solvents (e.g., water, ethanol, acetone, toluene, hexane, dimethyl sulfoxide).
- Procedure:
 - To a series of small, labeled vials, add approximately 10-20 mg of **3,5-dichloro-N-ethylaniline**.
 - Add the first solvent dropwise, vortexing or shaking after each addition, up to a volume of 1 mL.
 - Observe for complete dissolution of the solid.
- Classification:
 - Soluble: Dissolves completely.
 - Slightly Soluble: A portion of the material dissolves.
 - Insoluble: No visible dissolution.
 - Record the observations in a structured table. This provides a practical guide for selecting appropriate solvents for reactions, purification, and analysis.

Spectroscopic Characterization

Spectroscopic analysis provides an unambiguous fingerprint of the molecule's structure. The following protocols outline the standard methods for acquiring NMR, IR, and MS data.

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Caption: Workflow for spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Rationale: ^1H and ^{13}C NMR are the most powerful techniques for elucidating the precise covalent structure of an organic molecule.[10] For **3,5-dichloro-N-ethylaniline**, ^1H NMR will confirm the presence and connectivity of the ethyl group and the specific substitution pattern on the aromatic ring. ^{13}C NMR will identify all unique carbon environments.

Experimental Protocol:

- Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl_3) in a standard 5 mm NMR tube.[10]
- Instrumentation: Use a 400 MHz or higher field NMR spectrometer.
- ^1H NMR Acquisition:

- Acquire a standard single-pulse proton spectrum.
- Set a spectral width from approximately -1 to 11 ppm.
- Acquire 16-32 scans with a relaxation delay of 1-2 seconds.
- ^{13}C NMR Acquisition:
 - Acquire a proton-decoupled carbon spectrum.
 - Set a spectral width from 0 to 200 ppm.
 - Acquire 1024 or more scans to achieve adequate signal-to-noise, with a relaxation delay of 2 seconds.[10]
- Data Processing: Process the data using appropriate software, applying Fourier transform, phase correction, and baseline correction. Reference the spectra to the residual solvent peak (CDCl_3 : δ 7.26 for ^1H , δ 77.16 for ^{13}C).

Predicted ^1H and ^{13}C NMR Spectral Data (in CDCl_3):

^1H NMR	Predicted δ (ppm)	Multiplicity	Integration	Assignment
Ethyl - CH_3	~1.25	Triplet (t)	3H	- $\text{CH}_2\text{-CH}_3$
Ethyl - CH_2	~3.15	Quartet (q)	2H	- $\text{CH}_2\text{-CH}_3$
Amine N-H	~3.8 (broad)	Singlet (s)	1H	N-H
Aromatic C4-H	~6.5	Triplet (t)	1H	Ar-H
Aromatic C2,6-H	~6.7	Doublet (d)	2H	Ar-H

¹³ C NMR	Predicted δ (ppm)	Assignment
Ethyl -CH ₃	~15	-CH ₂ -CH ₃
Ethyl -CH ₂	~39	-CH ₂ -CH ₃
Aromatic C4	~112	C-H
Aromatic C2,6	~118	C-H
Aromatic C3,5	~135	C-Cl
Aromatic C1	~149	C-N

Fourier-Transform Infrared (FT-IR) Spectroscopy

Expertise & Rationale: IR spectroscopy is essential for identifying the functional groups present in a molecule. For **3,5-dichloro-N-ethylaniline**, it will confirm the presence of the secondary amine (N-H bond), the aromatic ring, and the carbon-chlorine bonds. As a secondary amine, a single, sharp N-H stretching band is expected, which is a key diagnostic feature distinguishing it from a primary amine (two bands) or a tertiary amine (no band).[\[14\]](#)[\[15\]](#)[\[16\]](#)

Experimental Protocol:

- Sample Preparation:
 - If the sample is a liquid at room temperature, place a single drop between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin film.
 - Alternatively, use an Attenuated Total Reflectance (ATR) accessory, which requires placing a small amount of the sample directly onto the crystal.
- Data Acquisition:
 - Place the sample holder in the spectrometer.
 - Acquire the spectrum over the range of 4000 cm⁻¹ to 400 cm⁻¹.
 - Co-add 16-32 scans to improve the signal-to-noise ratio.

- Collect a background spectrum of the empty cell or clean ATR crystal and subtract it from the sample spectrum.

Predicted FT-IR Absorption Bands:

Wavenumber (cm ⁻¹)	Intensity	Vibration Type
~3400	Medium, Sharp	N-H Stretch (Secondary Amine)
3100-3000	Medium	Aromatic C-H Stretch
2975-2850	Medium	Aliphatic C-H Stretch (Ethyl)
~1600, ~1475	Strong-Medium	Aromatic C=C Ring Stretch
~1310	Strong	Aromatic C-N Stretch
850-750	Strong	C-Cl Stretch

Mass Spectrometry (MS)

Expertise & Rationale: Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. For **3,5-dichloro-N-ethylaniline**, the key diagnostic feature will be the molecular ion peak cluster. Due to the natural abundance of chlorine isotopes ($^{35}\text{Cl} \approx 75.8\%$, $^{37}\text{Cl} \approx 24.2\%$), a compound with two chlorine atoms will exhibit a characteristic pattern of three peaks (M^+ , $M+2$, $M+4$) with a relative intensity ratio of approximately 9:6:1. This provides definitive confirmation of the presence of two chlorine atoms.

Experimental Protocol (GC-MS):

- Sample Preparation: Prepare a dilute solution (e.g., 100 µg/mL) of the sample in a volatile organic solvent like ethyl acetate or dichloromethane.[\[17\]](#)
- Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.
- GC Conditions:

- Injector: 250°C, splitless mode.
- Column: A standard nonpolar column (e.g., DB-5ms).
- Oven Program: Start at 70°C, ramp to 280°C at 10 °C/min.[\[18\]](#)
- MS Conditions:
 - Ionization Mode: EI at 70 eV.
 - Mass Range: Scan from m/z 40 to 300.
- Data Analysis:
 - Identify the peak corresponding to **3,5-dichloro-N-ethylaniline** in the total ion chromatogram.
 - Analyze the mass spectrum for that peak. Identify the molecular ion cluster and major fragment ions.

Predicted Mass Spectrum Data:

m/z Value	Relative Intensity	Assignment
189/191/193	High (9:6:1 ratio)	[M] ⁺ Molecular Ion
174/176/178	Medium (9:6:1 ratio)	[M - CH ₃] ⁺
160/162/164	High (9:6:1 ratio)	[M - C ₂ H ₅] ⁺

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